4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 892843-65-1
VCID: VC4130989
InChI: InChI=1S/C25H23N3O3S2/c1-2-17-8-5-9-22-23(17)26-25(32-22)27-24(29)19-10-12-21(13-11-19)33(30,31)28-15-14-18-6-3-4-7-20(18)16-28/h3-13H,2,14-16H2,1H3,(H,26,27,29)
SMILES: CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Molecular Formula: C25H23N3O3S2
Molecular Weight: 477.6

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide

CAS No.: 892843-65-1

Cat. No.: VC4130989

Molecular Formula: C25H23N3O3S2

Molecular Weight: 477.6

* For research use only. Not for human or veterinary use.

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide - 892843-65-1

Specification

CAS No. 892843-65-1
Molecular Formula C25H23N3O3S2
Molecular Weight 477.6
IUPAC Name 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C25H23N3O3S2/c1-2-17-8-5-9-22-23(17)26-25(32-22)27-24(29)19-10-12-21(13-11-19)33(30,31)28-15-14-18-6-3-4-7-20(18)16-28/h3-13H,2,14-16H2,1H3,(H,26,27,29)
Standard InChI Key TZQCZVIPSCXWNQ-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Canonical SMILES CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.

  • 3,4-Dihydroisoquinoline sulfonyl group: Enhances solubility and enables hydrogen bonding via the sulfonyl moiety.

  • 4-Ethylbenzothiazole substituent: Contributes to π-π stacking and potential intercalation with biomolecular targets.

Computational analyses using PubChem-derived data for analogous compounds suggest a molecular formula of C24H22N3O3S2 and a molecular weight of 476.58 g/mol. The presence of the sulfonyl group (-SO2-) and the ethylbenzothiazole moiety introduces steric and electronic effects that influence binding affinity and metabolic stability.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide involves multi-step organic transformations:

  • Formation of 3,4-Dihydroisoquinoline:

    • Achieved via the Pictet-Spengler reaction, where phenethylamine derivatives cyclize with aldehydes under acidic conditions. For this compound, 3,4-dihydroxybenzaldehyde may serve as a precursor.

    • Sulfonylation: The dihydroisoquinoline intermediate is treated with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

  • Preparation of 4-Ethylbenzothiazole-2-amine:

    • Benzothiazole synthesis typically involves cyclization of 2-aminothiophenol with carboxylic acid derivatives. Ethylation at the 4-position is achieved using ethyl bromide under Friedel-Crafts conditions .

  • Coupling Reactions:

    • The benzamide core is assembled via amide bond formation between 4-sulfonyl-dihydroisoquinoline and 4-ethylbenzothiazole-2-amine using coupling agents like HATU or EDCI .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
DihydroisoquinolinePhenethylamine, HCl, 100°C, 12 h65–75
SulfonylationClSO3H, DCM, 0°C to RT, 6 h80–85
Benzothiazole ethylationEtBr, AlCl3, 50°C, 8 h70–78
Amide couplingHATU, DIPEA, DMF, RT, 24 h60–68

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

The ethylbenzothiazole component has been linked to suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models. Molecular docking studies suggest this moiety binds to the COX-2 active site, reducing prostaglandin synthesis .

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of dihydrofolate reductase (DHFR) (Ki = 8.2 µM), a target in cancer and autoimmune therapies. The sulfonyl group likely forms hydrogen bonds with Asp27 and Leu22 residues, mimicking folate interactions.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High logP (3.8) predicts favorable membrane permeability but may limit aqueous solubility.

  • Metabolism: Cytochrome P450 3A4-mediated oxidation of the ethyl group generates a primary alcohol metabolite .

  • Excretion: Renal clearance predominates, with 70% unchanged compound excreted in urine within 24 hours (rat models) .

Toxicity Data

  • Acute toxicity: LD50 > 500 mg/kg in mice (oral administration).

  • Genotoxicity: Negative in Ames test, suggesting low mutagenic risk .

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Related Compounds

CompoundAnticancer IC50 (µM)σ1R Affinity (Ki, nM)
Target compound9.4 (MCF7)18.6
4-(tert-Butyl)-N-(2-sulfonylethyl)benzamide12.1 (SKOV-3)45.3
2-(4-Methylphenyl)benzothiazole 22.8 (DU145)N/A

The target compound’s superior σ1R affinity and cytotoxicity highlight the synergistic effects of its hybrid architecture.

Industrial and Research Applications

Drug Development

As a dual σ receptor modulator and kinase inhibitor, this compound is a candidate for combination therapies in resistant cancers. Phase I trials are pending, with focus on dose-limiting hepatotoxicity .

Chemical Biology

The benzothiazole group’s fluorescence (λex = 340 nm, λem = 450 nm) enables its use as a protease activity probe .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator